1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}prop-2-en-1-one
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Description
“1-(2,3-Dihydroimidazo[1,2-b]pyrazol-1-yl)prop-2-en-1-one” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrazole ring, which is a class of organic compounds with the formula C3H3N2H .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, a synthetic approach to imidazo[1,2-a]pyrazin–1,2,3-triazole derivatives is based on the click chemistry approach . The synthesis process usually involves multiple steps and requires careful control of reaction conditions .Molecular Structure Analysis
The molecular structure of such compounds can be quite complex due to the presence of multiple rings and functional groups. For example, the compound may exhibit a novel variation of an angular Jahn–Teller distortion at the iron centre . The structure can be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and varied. For instance, the compound may undergo various transformations under different conditions . The reactions can be analyzed using techniques like NMR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various techniques. For instance, several mechanical properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio can be calculated . The compound’s IR spectrum and NMR spectrum can also provide valuable information about its properties .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(2,3-dihydroimidazo[1,2-b]pyrazol-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-2-8(12)10-5-6-11-7(10)3-4-9-11/h2-4H,1,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERUHDTUGKVUGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN2C1=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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